molecular formula C29H39N5O7 B1674835 [D-Ala2]leucine-enkephalin CAS No. 64963-01-5

[D-Ala2]leucine-enkephalin

Cat. No. B1674835
CAS RN: 64963-01-5
M. Wt: 569.6 g/mol
InChI Key: ZHUJMSMQIPIPTF-JMBSJVKXSA-N
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Description

“[D-Ala2]leucine-enkephalin” is a degradation-resistant, long-acting Leu-enkephalin analog. It is a selective delta opioid receptor (DOR) agonist . The molecular formula of this compound is C29H39N5O7 .


Synthesis Analysis

The synthesis of [D-Ala2]Leu-enkephalin and [D-Ala2, D-Leu5]Leu-enkephalin involves the preparation of precursor peptides, [D-Ala2, 4,5-didehydro-L-Leu5]Leu-enkephalin and [D-Ala2, 4,5-didehydro-D-Leu5]Leu-enkephalin, through solid-phase synthesis using Fmoc amino acid derivatives .


Molecular Structure Analysis

The molecular weight of [D-Ala2]leucine-enkephalin is 569.649 Da, and its monoisotopic mass is 569.284973 Da .


Chemical Reactions Analysis

The substitution at the Phe4 position of Leu5-enkephalin modulates receptor function and selectivity. This substitution provides high-affinity ligands with varying levels of selectivity and bias at both the δOR and µOR and improves peptide stability .


Physical And Chemical Properties Analysis

[D-Ala2]leucine-enkephalin has a molecular formula of C29H39N5O7 and an average mass of 569.649 Da .

Scientific Research Applications

Application in Neurology

[D-Ala2, D-Leu5]-Enkephalin (DADLE) has been found to have significant applications in the field of neurology . It has been shown to reduce apoptosis caused by acute ischemia/reperfusion (I/R) injury in brain microvascular endothelial cells (BMECs) .

Method of Application

In the study, BMECs were extracted and made to undergo oxygen-glucose deprivation/reoxygenation (OGD/R) accompanied by DADLE . RNA-seq analysis revealed that DADLE induced increased TRPV4 expression .

Results

The results showed that DADLE can promote mitophagy in BMECs through TRPV4, improving mitochondrial function and relieving I/R injury . The OGD/R+DADLE group showed significantly enhanced cellular viability; increased expression of TRPV4, Beclin-1, LC3-II/I, PINK1 and Parkin; decreased p62 expression; a marked rise in calcium influx; further increases in mitophagy, an increase in ATP synthesis and an elevation of mitochondrial membrane potential .

Application in Cardiology

[D-Ala2, D-Leu5]-Enkephalin is frequently employed as a tool compound to study cardiac ischemia .

Method of Application

The study explored substitution at the Phe4 position of Leu5-enkephalin for its ability to modulate receptor function and selectivity . Peptides were assessed for their affinity to bind to δORs and µ-opioid receptors (µORs) and potency to inhibit cAMP signaling and to recruit β-arrestin 2 .

Results

Substitution of the meta-position of Phe4 of Leu5-enkephalin provided high-affinity ligands with varying levels of selectivity and bias at both the δOR and µOR and improved peptide stability .

Application in Global Ischemia

[D-Ala2, D-Leu5] enkephalin confers neuroprotection by activating delta opioid receptor-AMPK-autophagy axis against global ischemia .

Application in Ischemia/Reperfusion (I/R) Injury

[D-Ala2, D-Leu5]-Enkephalin (DADLE) has been found to have significant applications in the field of ischemia/reperfusion (I/R) injury . It has been shown to reduce apoptosis caused by acute I/R injury in brain microvascular endothelial cells (BMECs) .

Method of Application

In the study, BMECs were extracted and made to undergo oxygen-glucose deprivation/reoxygenation (OGD/R) accompanied by DADLE . RNA-seq analysis revealed that DADLE induced increased TRPV4 expression .

Results

The results showed that DADLE can promote mitophagy in BMECs through TRPV4, improving mitochondrial function and relieving I/R injury . The OGD/R+DADLE group showed significantly enhanced cellular viability; increased expression of TRPV4, Beclin-1, LC3-II/I, PINK1 and Parkin; decreased p62 expression; a marked rise in calcium influx; further increases in mitophagy, an increase in ATP synthesis and an elevation of mitochondrial membrane potential .

Application in Cardiac Ischemia

[D-Ala2, D-Leu5]-Enkephalin is frequently employed as a tool compound to study cardiac ischemia .

Method of Application

The study explored substitution at the Phe4 position of Leu5-enkephalin for its ability to modulate receptor function and selectivity . Peptides were assessed for their affinity to bind to δORs and µ-opioid receptors (µORs) and potency to inhibit cAMP signaling and to recruit β-arrestin 2 .

Results

Substitution of the meta-position of Phe4 of Leu5-enkephalin provided high-affinity ligands with varying levels of selectivity and bias at both the δOR and µOR and improved peptide stability .

Application in Global Ischemia

[D-Ala2, D-Leu5] enkephalin confers neuroprotection by activating delta opioid receptor-AMPK-autophagy axis against global ischemia .

Application in Pain Management

[D-Ala2, D-Leu5]-Enkephalin (DADLE) is a synthetic enkephalin analog that binds to delta opioid receptors and has been used in research related to pain management .

Method of Application

In studies, DADLE is typically administered via injection, and its effects on pain perception are then measured .

Results

Research has shown that DADLE can effectively reduce pain perception, making it a potential candidate for the development of new pain management therapies .

Application in Drug Addiction Research

DADLE has been used in research related to drug addiction, particularly in studies investigating the role of delta opioid receptors in addiction .

Method of Application

In these studies, DADLE is typically administered to animal models of addiction, and its effects on addictive behaviors are then observed .

Results

Research has shown that DADLE can modulate addictive behaviors, suggesting that delta opioid receptors could be potential targets for the treatment of addiction .

Application in Neuroprotection Research

DADLE has been found to confer neuroprotection by activating the delta opioid receptor-AMPK-autophagy axis against global ischemia .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)/t18-,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUJMSMQIPIPTF-JMBSJVKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[D-Ala2]leucine-enkephalin

CAS RN

64963-01-5
Record name Leuphasyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064963015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-L-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.337
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PENTAPEPTIDE-18
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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